伊红

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

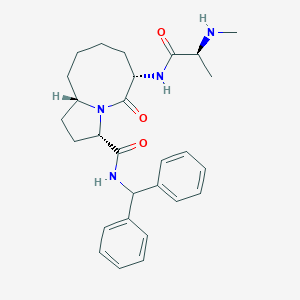

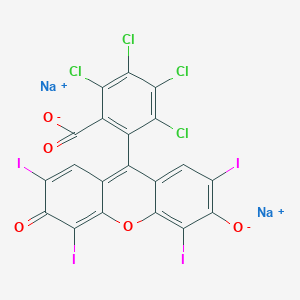

伊红是一种荧光酸性化合物,可以与碱性或嗜伊红性化合物结合并形成盐类,例如含有精氨酸和赖氨酸等氨基酸残基的蛋白质。 由于溴对伊红的作用,它会将这些化合物染成深红色或粉红色 。 伊红通常用作组织学中苏木精在 H&E(苏木精和伊红)染色中的复染剂,这是组织学中最常用的技术之一 .

科学研究应用

伊红在科学研究中有着广泛的应用,包括:

作用机制

伊红主要通过其在电磁光谱的可见光区域吸收光的能力来发挥作用。 这种特性使伊红能够充当光敏剂,将能量转移到其他分子并促进各种化学反应 。 在组织学中,伊红与组织中带正电荷的嗜酸性成分结合,例如蛋白质上的氨基,将其染成各种粉红色 .

生化分析

Biochemical Properties

Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on eosin . This property of eosin allows it to interact with various enzymes, proteins, and other biomolecules, influencing their biochemical reactions.

Cellular Effects

Eosin has significant effects on various types of cells and cellular processes. In histology, tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red . These staining properties of eosin indicate its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Eosin exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through its potential as an electron transfer agent . This property allows eosin to participate in various chemical reactions, influencing the behavior of biomolecules at the molecular level. It can also bind to biomolecules, leading to changes in their structure and function, which can result in changes in gene expression .

Metabolic Pathways

Eosin is involved in various metabolic pathways. As an organic dye, eosin’s uses are expanding significantly in the context of photocatalysis . It acts as an energy transfer agent and there is growing interest in its potential as an electron transfer agent . This indicates that eosin can interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its solubility in alcohol and acetic acid suggests that it may interact with various transporters or binding proteins within cells

Subcellular Localization

Given its staining properties, it is likely that eosin localizes to areas of the cell where eosinophilic compounds, like certain proteins, are present

准备方法

伊红可以通过荧光素的溴化反应合成。伊红最常见的两种形式是伊红 Y 和伊红 B。 伊红 Y 是荧光素的四溴衍生物,而伊红 B 是荧光素的二溴二硝基衍生物 。 合成路线包括在适当溶剂存在下,荧光素与溴反应 。 工业生产方法通常涉及在受控条件下进行大规模的溴化反应,以确保产品的产率高且纯度高 .

化学反应分析

相似化合物的比较

伊红类似于其他荧光染料,例如荧光素和罗丹明。 伊红在充当能量转移剂和电子转移剂方面的能力是独一无二的 。 这种双重功能使伊红在合成化学和生物学应用中成为一种多功能化合物 。 类似化合物包括:

荧光素: 伊红的先驱,用于各种染色和标记应用。

罗丹明: 另一种用于显微镜和流式细胞仪的荧光染料。

属性

CAS 编号 |

548-26-5 |

|---|---|

分子式 |

C20H6Br4Na2O5 |

分子量 |

691.9 g/mol |

IUPAC 名称 |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |

InChI 键 |

SEACYXSIPDVVMV-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

规范 SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

熔点 |

572 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

152-75-0 17372-87-1 |

物理描述 |

Eosin is a red crystalline powder. (NTP, 1992) |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)

![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)

![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)

![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)